Cas no 1173021-86-7 (dideuterio 2,2,3,3-tetradeuterio-4-oxopentanedioate)

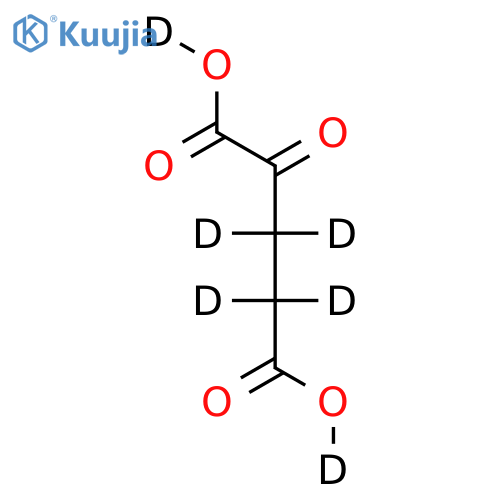

1173021-86-7 structure

商品名:dideuterio 2,2,3,3-tetradeuterio-4-oxopentanedioate

dideuterio 2,2,3,3-tetradeuterio-4-oxopentanedioate 化学的及び物理的性質

名前と識別子

-

- dideuterio 2,2,3,3-tetradeuterio-4-oxopentanedioate

- α-Ketoglutaric acid-d6

- α-Ketopentanoic acid-d6

- 2-Ketopentanedioic acid-d6

- 2-Oxoglutaric acid-d6

- DTXSID30745876

- 2-Ketoglutaric acid-d6, 98 atom % D, 99% (CP)

- 1173021-86-7

- 2-oxo(?H?)pentanedi(?H)oic acid

- ALPHA-KETOGLUTARIC ACID (D6, 98%)

- CS-0564127

- 2-OXO((2)H?)PENTANEDI((2)H)OIC ACID

- DA-49433

- 2-Ketoglutaric acid-d6

- Pentanedioic-2,2,3,3-d4 acid-1,5-d2, 4-oxo-

- HY-W013636S2

- DTXCID60696620

- 2-Oxo(~2~H_4_)pentane(~2~H_2_)dioic acid

-

- MDL: MFCD00190469

- インチ: InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/i1D2,2D2/hD2

- InChIKey: KPGXRSRHYNQIFN-DTDGFSOZSA-N

計算された属性

- せいみつぶんしりょう: 152.05918376g/mol

- どういたいしつりょう: 152.05918376g/mol

- 同位体原子数: 6

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 171

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.9

- トポロジー分子極性表面積: 91.7Ų

じっけんとくせい

- ゆうかいてん: 114-117 °C

dideuterio 2,2,3,3-tetradeuterio-4-oxopentanedioate セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H315-H318-H335

- 警告文: P261-P280-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 37/38-41

- セキュリティの説明: 26-39

-

危険物標識:

dideuterio 2,2,3,3-tetradeuterio-4-oxopentanedioate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AA18074-100mg |

Pentanedioic-2,2,3,3-d4 acid-1,5-d2, 4-oxo- |

1173021-86-7 | 98% | 100mg |

$827.00 | 2024-04-20 | |

| A2B Chem LLC | AA18074-10mg |

Pentanedioic-2,2,3,3-d4 acid-1,5-d2, 4-oxo- |

1173021-86-7 | 98% | 10mg |

$355.00 | 2024-04-20 | |

| 1PlusChem | 1P000EKA-5mg |

Pentanedioic-2,2,3,3-d4 acid-1,5-d2, 4-oxo- |

1173021-86-7 | 98% | 5mg |

$437.00 | 2025-02-18 | |

| 1PlusChem | 1P000EKA-1mg |

Pentanedioic-2,2,3,3-d4 acid-1,5-d2, 4-oxo- |

1173021-86-7 | 98% | 1mg |

$191.00 | 2025-02-18 | |

| 1PlusChem | 1P000EKA-10mg |

Pentanedioic-2,2,3,3-d4 acid-1,5-d2, 4-oxo- |

1173021-86-7 | 98% | 10mg |

$689.00 | 2025-02-18 |

dideuterio 2,2,3,3-tetradeuterio-4-oxopentanedioate 関連文献

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

1173021-86-7 (dideuterio 2,2,3,3-tetradeuterio-4-oxopentanedioate) 関連製品

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量